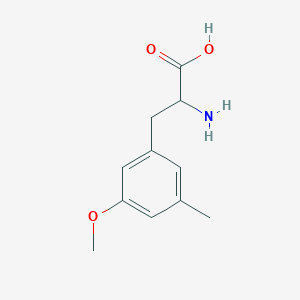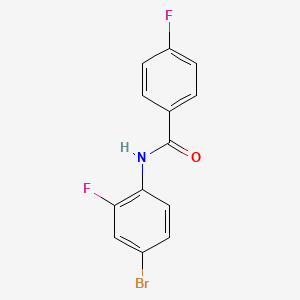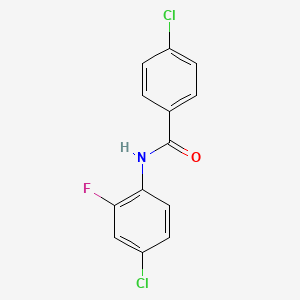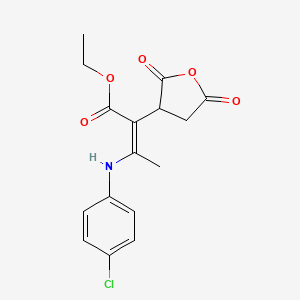
BOC-3,3'-IMINODIPROPYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropylamino)propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
BOC-3,3'-IMINODIPROPYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various derivatives .
Wissenschaftliche Forschungsanwendungen
BOC-3,3'-IMINODIPROPYLAMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of polyamines and other complex molecules.
Biology: The compound is used in the study of polyamine metabolism and its role in cellular processes.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate involves its interaction with various molecular targets and pathways. The compound can act as a cross-linking agent, forming stable bonds with other molecules . This property is utilized in the synthesis of polyamines and other complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Tert-butyl N-(3-hydroxypropyl)carbamate
- Tert-butyl 3-bromopropylcarbamate
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
Uniqueness
BOC-3,3'-IMINODIPROPYLAMINE is unique due to its specific structure, which allows it to act as a versatile building block for the synthesis of polyamines and other complex molecules . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C11H25N3O2 |
|---|---|
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14-9-5-8-13-7-4-6-12/h13H,4-9,12H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
DZFPOUXCPWBUDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















